Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride

Description

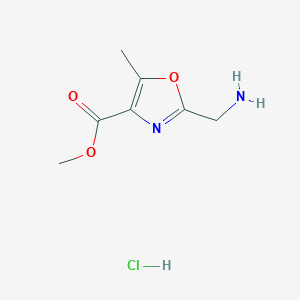

Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₃·HCl and a molecular weight of 206.63 g/mol (base: 170.17 g/mol + HCl: 36.46 g/mol). Its CAS registry number is 127949-67-1 . The compound features a 1,3-oxazole core substituted with a methyl group at position 5, an aminomethyl group at position 2, and a methyl ester at position 4 (Figure 1). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in medicinal chemistry.

As a building block, it is commercially available (e.g., Enamine Ltd.) and utilized in drug discovery for constructing pharmacologically active molecules. The oxazole ring contributes to rigidity and hydrogen-bonding capacity, while the ester group offers reactivity for further derivatization, such as hydrolysis to carboxylic acids or coupling reactions .

Properties

Molecular Formula |

C7H11ClN2O3 |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H10N2O3.ClH/c1-4-6(7(10)11-2)9-5(3-8)12-4;/h3,8H2,1-2H3;1H |

InChI Key |

PWSGKADSRFSEII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)CN)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methyl-1,3-oxazole-4-carboxylate Core

A key intermediate is ethyl- or methyl-5-methylisoxazole-4-carboxylate, which can be prepared via cyclization reactions involving β-ketoesters and hydroxylamine derivatives.

- React ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150 °C to form ethyl ethoxymethyleneacetoacetic ester.

- Treat this intermediate with sodium acetate and hydroxylamine sulfate at low temperatures (−20 °C to 10 °C) to induce cyclization, yielding ethyl-5-methylisoxazole-4-carboxylate.

- Hydrolyze the ester under acidic conditions to obtain 5-methylisoxazole-4-carboxylic acid.

- Convert the acid to the corresponding acid chloride using thionyl chloride.

This sequence is adapted from a patented process for related isoxazole derivatives, which can be modified for oxazole analogues.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| (a) | Ethylacetoacetate, triethylorthoformate, acetic anhydride, 75–150 °C | Ethyl ethoxymethyleneacetoacetic ester | — |

| (b) | Sodium acetate, hydroxylamine sulfate, −20 to 10 °C | Ethyl-5-methylisoxazole-4-carboxylate | 85 (crude) |

| (c) | Strong acid hydrolysis | 5-Methylisoxazole-4-carboxylic acid | — |

| (d) | Thionyl chloride | 5-Methylisoxazole-4-carbonyl chloride | — |

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 2-position of the oxazole ring is typically introduced via nucleophilic substitution or reductive amination strategies on a suitable precursor such as 4-(chloromethyl)-5-methyl-1,3-oxazole derivatives.

- Convert 4-(hydroxymethyl)-5-methyl-1,3-oxazole to 4-(chloromethyl)-5-methyl-1,3-oxazole using phosphoryl chloride (POCl₃) in acetonitrile at 0 °C to room temperature overnight.

- React the chloromethyl intermediate with an amine source (e.g., ammonia or primary amine) under basic conditions to substitute the chlorine with an aminomethyl group.

- Subsequent esterification or methylation leads to the methyl carboxylate.

This method is supported by literature describing similar oxazole derivatives and their chloromethyl intermediates.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| (a) | Phosphoryl chloride, MeCN, 0 °C to RT, overnight | 4-(Chloromethyl)-5-methyl-1,3-oxazole | 42–79 |

| (b) | Amine source, base, reflux or room temp | 2-(Aminomethyl)-5-methyl-1,3-oxazole | — |

| (c) | Methylation or esterification | Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate | — |

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as dioxane or methanol, often at low temperature (0 °C), to improve stability and handling.

Analytical and Structural Confirmation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the oxazole ring and the presence of aminomethyl and methyl ester groups.

- Mass Spectrometry: Electrospray ionization (ESI) MS provides molecular ion peaks consistent with the expected molecular weight.

- X-ray Crystallography: Single-crystal X-ray diffraction data confirm the molecular geometry and substitution positions on the oxazole ring.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| 1. Formation of oxazole core | β-ketoester + triethylorthoformate + acetic anhydride, then hydroxylamine sulfate | Cyclization to isoxazole/oxazole ester | 85% crude yield (ethyl ester) |

| 2. Hydrolysis and acid chloride | Strong acid hydrolysis; thionyl chloride | Conversion to acid chloride intermediate | Quantitative conversion |

| 3. Chloromethylation | Phosphoryl chloride, MeCN, 0 °C to RT overnight | Introduction of chloromethyl group | 42–79% yield |

| 4. Aminomethyl substitution | Amine source, base | Nucleophilic substitution to aminomethyl | High conversion |

| 5. Esterification and salt formation | Methylation; HCl treatment | Formation of methyl ester and hydrochloride salt | Stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups at the aminomethyl position.

Scientific Research Applications

Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Compound A : (2R)-2-{(R)-2-(1H-tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

- Heterocycles : 1,3,4-thiadiazole (S/N-containing) and 1,3-thiazine (six-membered ring).

- Functional Groups : Tetrazole (bioisostere for carboxylic acid), thioether, and free carboxylic acid.

- The tetrazole group (pKa ~4.9) mimics carboxylic acids, offering metabolic stability but differing in acidity from the target compound’s ester group.

- Applications : Likely tailored for protease inhibition or metal-binding therapies due to its acidic and chelating groups.

Compound B: Methyl 2-aminohept-6-enoate hydrochloride

- Structure : Aliphatic amine ester with a seven-carbon chain and terminal alkene.

- Molecular Formula: C₈H₁₆ClNO₂.

- Key Differences: Lacks a heterocyclic ring, resulting in greater conformational flexibility. The aliphatic chain may improve solubility in nonpolar environments but reduce target specificity compared to the rigid oxazole scaffold.

- Applications : Likely used as a spacer or linker in peptide mimetics or polymer chemistry.

Functional Group Variations

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | 1,3-oxazole | 1,3,4-thiadiazole + thiazine | Aliphatic chain |

| Key Functional Groups | Methyl ester, aminomethyl | Tetrazole, thioether, carboxylic acid | Ester, primary amine |

| Molecular Weight | 206.63 g/mol | ~500 g/mol (estimated) | 193.68 g/mol |

| Solubility | High (hydrochloride salt) | Moderate (free carboxylic acid) | Moderate (hydrochloride salt) |

| Bioactivity Potential | Hydrogen-bond donor/acceptor | Chelator, enzyme inhibitor | Flexible scaffold |

Research and Application Context

- Drug Discovery : The target compound’s oxazole core is prevalent in kinase inhibitors and antimicrobial agents (e.g., linezolid analogues), leveraging its ability to mimic peptide bonds. Compound A’s thiadiazole-thiazine framework is less common but relevant in antitubercular and anticancer research .

- Material Science : Compound B’s aliphatic structure is suited for polymer crosslinking or surfactant design, whereas the target’s heterocycle is reserved for electronic materials or catalysis.

Biological Activity

Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride is a chemical compound characterized by its unique oxazole ring structure, which influences its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H11ClN2O3 |

| Molecular Weight | 206.63 g/mol |

| IUPAC Name | Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate; hydrochloride |

| CAS Number | 1006619-33-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The aminomethyl group allows for the formation of hydrogen bonds with various biological targets, while the oxazole ring facilitates π-π interactions. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds with oxazole structures often exhibit antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains. In vitro tests have shown promising results in inhibiting the growth of certain pathogens.

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific pathways involving cell cycle regulation and apoptosis-related proteins. Further studies are needed to elucidate the exact mechanisms and efficacy in different cancer models.

Neuroprotective Effects

Some studies have indicated that compounds similar to this compound may offer neuroprotective benefits. The ability to modulate neurotransmitter systems could position this compound as a candidate for treating neurodegenerative disorders.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assays : In another research article, cytotoxicity assays revealed that this compound has selective toxicity towards certain cancer cell lines while sparing normal cells. The results suggest a potential therapeutic index that warrants further investigation .

- Neuroprotective Research : A recent study explored the neuroprotective effects of related oxazole derivatives in models of oxidative stress-induced neuronal damage. The findings indicated that these compounds could reduce neuronal death and improve survival rates in cultured neurons exposed to harmful agents .

Q & A

Advanced Question

- Molecular docking : Software like AutoDock Vina predicts binding poses to targets (e.g., kinases). Focus on aminomethyl and carboxylate groups as interaction hotspots .

- MD simulations : GROMACS or AMBER can simulate binding stability over 100+ ns, highlighting key residues (e.g., catalytic lysines) .

- QSAR modeling : Use descriptors like logP and polar surface area to correlate structural features with activity . Validate models with external test sets (R² > 0.7).

What strategies are effective in overcoming challenges related to the compound’s solubility and stability during experimental workflows?

Advanced Question

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

- Stability optimization : Store lyophilized powder at -20°C under argon. Avoid prolonged exposure to light or moisture .

- In situ monitoring : Track degradation via UPLC-MS at timed intervals to identify instability triggers (e.g., oxidation at the oxazole ring) .

How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound for enhanced pharmacological properties?

Advanced Question

- Core modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the oxazole 5-position to modulate electron density and binding .

- Side-chain variations : Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve target selectivity .

- Pharmacophore mapping : Identify critical moieties (e.g., aminomethyl for hydrogen bonding) using 3D alignment tools like MOE . Validate with in vitro assays (e.g., kinase inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.